Selurampanel

AMPA receptor binding affinity IC50

Selurampanel is the definitive competitive orthosteric AMPA antagonist for precise mechanistic studies. Unlike non-competitive modulators (perampanel, talampanel), it binds the glutamate recognition site, enabling receptor occupancy surmountable by agonist. With >100-fold selectivity over NMDA/kainate receptors and demonstrated oral efficacy (MES ED50 ~7 mg/kg), it is essential for discriminating AMPA-specific signaling from kainate/NMDA contributions. Validated in human photosensitive epilepsy (54% PPR abolition) with established PK/PD translation. Ideal for seizure models, receptor occupancy assays, and competitive vs. non-competitive antagonism comparisons.

Molecular Formula C16H19N5O4S
Molecular Weight 377.4 g/mol
CAS No. 912574-69-7
Cat. No. B610776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelurampanel
CAS912574-69-7
SynonymsBGG492;  BGG 492;  BGG-492;  Selurampanel
Molecular FormulaC16H19N5O4S
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C2C(=C1)NC(=O)N(C2=O)NS(=O)(=O)C)C3=CC=NN3C
InChIInChI=1S/C16H19N5O4S/c1-9(2)10-8-13-12(7-11(10)14-5-6-17-20(14)3)15(22)21(16(23)18-13)19-26(4,24)25/h5-9,19H,1-4H3,(H,18,23)
InChIKeyMCECSFFXUPEPDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Selurampanel (CAS 912574-69-7) AMPA Receptor Antagonist for Epilepsy Research and Preclinical Procurement


Selurampanel (BGG492) is a quinazolinedione sulfonamide derivative that functions as an orally active, competitive antagonist of the α‑amino‑3‑hydroxy‑5‑methyl‑4‑isoxazolepropionic acid (AMPA) receptor [1]. The compound demonstrates reasonable blood–brain barrier penetration and has been evaluated in Phase II clinical trials for epilepsy, migraine, and chronic subjective tinnitus [2]. Its competitive mechanism at the orthosteric glutamate binding site distinguishes it from non‑competitive AMPA receptor antagonists such as perampanel and talampanel [1].

Why Selurampanel Cannot Be Replaced by Generic AMPA Antagonists in Mechanistic Studies


AMPA receptor antagonists constitute a mechanistically heterogeneous class: compounds such as perampanel and talampanel act as non‑competitive negative allosteric modulators at sites distinct from the glutamate binding pocket, while selurampanel competitively antagonizes orthosteric glutamate binding . This fundamental difference in mechanism of action translates into divergent pharmacology—competitive antagonists produce receptor occupancy that is surmountable by increased agonist concentration, whereas non‑competitive allosteric antagonists are not displaced by endogenous glutamate [1]. Consequently, selurampanel and its non‑competitive analogs cannot be interchanged without altering the pharmacological profile of the experiment, particularly in assays designed to probe orthosteric ligand interactions, glutamate‑dependent signaling, or receptor occupancy dynamics [2].

Selurampanel Quantitative Differentiation Evidence: Comparative Binding Affinity, Selectivity, and In Vivo Efficacy


Comparative AMPA Receptor Binding Affinity: Selurampanel vs. Perampanel vs. Talampanel vs. LY293558

In radioligand binding studies using rat cortical membranes, selurampanel demonstrates AMPA receptor IC50 of 190 nM (0.19 μM) [1]. This represents approximately 5‑fold higher potency than perampanel (IC50 930 nM in AMPA‑induced calcium influx assays in cortical neurons) [2] and approximately 13‑fold higher potency than talampanel (IC50 2.5 μM in cerebellar Purkinje neurons) . Compared with the competitive antagonist LY293558 (tezampanel), which exhibits AMPA IC50 of 1.35 μM, selurampanel demonstrates approximately 7‑fold greater potency [3].

AMPA receptor binding affinity IC50

Receptor Selectivity Profile: AMPA vs. Kainate vs. NMDA Receptors

Selurampanel exhibits >100‑fold selectivity for AMPA receptors over NMDA and kainate receptors in binding assays . Novartis internal data report selectivity of >145‑fold over the glycine‑binding site of NMDA receptors and >540‑fold over kainate receptors in human receptor preparations [1]. In contrast, perampanel has been shown to inhibit heteromeric kainate receptors containing GluK5 subunits at IC50 values comparable to AMPA receptors, demonstrating that perampanel is not AMPA‑selective but rather a dual AMPA/kainate receptor negative allosteric modulator [2]. Talampanel exhibits only weak inhibition of kainate receptors [3].

receptor selectivity kainate receptor NMDA receptor off‑target

In Vivo Anticonvulsant Efficacy: MES Model ED50 Comparison

In the maximal electroshock seizure (MES) model in mice, selurampanel demonstrates potent and dose‑dependent antagonism of generalized tonic‑clonic seizures with an ED50 value of approximately 7 mg/kg following 1‑hour oral pre‑treatment [1]. For comparison, perampanel exhibits an ED50 of 1.6 mg/kg in the same MES model [2], while talampanel demonstrates an ED50 of approximately 3.5 mg/kg [3]. Though perampanel shows greater potency in this assay, selurampanel's efficacy in the MES model confirms its oral bioavailability and central nervous system penetration, validating its utility for in vivo seizure studies [1].

maximal electroshock seizure MES anticonvulsant ED50

Clinical Pharmacodynamics: Dose‑Dependent Suppression of Photoparoxysmal Response with Defined PK/PD Relationship

In a Phase II proof‑of‑concept study in patients with photosensitive epilepsy (n=13), single oral doses of selurampanel (15 mg, 50 mg, or 100 mg) resulted in complete abolition of the photoparoxysmal response (PPR) in 7 of 13 patients (54%) in a dose‑dependent manner, with onset of effect within 1‑2 hours post‑dose and duration extending to 29‑33 hours in three patients receiving 50‑mg and 100‑mg doses [1]. A clear pharmacokinetic/pharmacodynamic (PK/PD) relationship was established linking plasma concentration to PPR suppression [1]. In contrast, clinical development of talampanel was discontinued early for refractory partial seizures, and perampanel, while approved, is a non‑competitive antagonist with a distinct clinical profile [2].

photosensitive epilepsy PPR PK/PD human biomarker

Pharmacokinetic Profile: Oral Bioavailability and Plasma Half‑Life in Preclinical Models

In mouse pharmacokinetic studies following a 3 mg/kg intravenous dose, selurampanel exhibits a plasma half‑life (t½) of 3.3 hours, a moderate volume of distribution (Vdss = 1.3 L/kg), and low clearance (CL = 5.4 mL/min·kg) [1]. The compound demonstrates reasonable blood‑brain barrier penetration and is orally active, with efficacy demonstrated in the MES model following oral administration [1]. For comparison, perampanel exhibits a longer half‑life in humans (~105 hours) supporting once‑daily dosing [2], while talampanel has a shorter half‑life (~2‑3 hours) in preclinical species [3].

pharmacokinetics half‑life oral bioavailability BBB penetration

Selurampanel Optimal Application Scenarios for Research and Industrial Procurement


Orthosteric AMPA Receptor Competitive Antagonism Studies in Epilepsy Research

Selurampanel is the appropriate selection for experiments requiring competitive orthosteric antagonism of AMPA receptors rather than non‑competitive allosteric modulation. Its IC50 of 190 nM for AMPA receptor binding [1] and >100‑fold selectivity over NMDA and kainate receptors enable precise mechanistic studies of AMPA‑specific signaling in seizure models. The compound's validated efficacy in the MES model (ED50 ~7 mg/kg oral) [1] and human photosensitive epilepsy biomarker response (54% PPR abolition) [2] provide translational relevance for epilepsy research programs.

AMPA Receptor Selectivity Profiling in Glutamate Receptor Pharmacology

For researchers investigating AMPA receptor‑specific pharmacology without confounding kainate or NMDA receptor modulation, selurampanel's >540‑fold selectivity over kainate receptors and >145‑fold selectivity over NMDA glycine‑binding sites [1] makes it superior to compounds like perampanel (which inhibits both AMPA and kainate receptors at comparable concentrations ) or LY293558 (which exhibits only ~3.6‑fold AMPA selectivity [2]). This selectivity profile is particularly valuable in heterologous expression systems and native tissue preparations where isolating AMPA‑specific contributions is essential.

In Vivo Pharmacokinetic/Pharmacodynamic Studies with Defined CNS Penetration

Selurampanel's characterized mouse pharmacokinetic profile—plasma half‑life of 3.3 hours, moderate volume of distribution (Vdss 1.3 L/kg), and low clearance (5.4 mL/min·kg) [1]—combined with demonstrated oral activity and reasonable blood‑brain barrier penetration , makes it a suitable reference compound for in vivo PK/PD studies of competitive AMPA antagonists. The established PK/PD relationship linking plasma concentration to human PPR suppression [2] provides a translational benchmark for cross‑species pharmacological studies.

Mechanistic Differentiation in Ionotropic Glutamate Receptor Comparative Studies

In studies designed to compare the functional consequences of competitive versus non‑competitive AMPA receptor antagonism, selurampanel serves as the prototypical competitive orthosteric antagonist. Its binding mode at the glutamate recognition site [1] contrasts with the allosteric binding sites utilized by perampanel and talampanel . This mechanistic distinction is critical for experiments examining receptor desensitization, agonist surmountability, and synaptic transmission dynamics under varying glutamate concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Selurampanel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.